molecular formula C11H14ClN B13271248 1-[(4-Chloro-3-methylphenyl)methyl]cyclopropan-1-amine

1-[(4-Chloro-3-methylphenyl)methyl]cyclopropan-1-amine

Cat. No.: B13271248
M. Wt: 195.69 g/mol
InChI Key: BYQOAVLLCCBHLK-UHFFFAOYSA-N
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Description

1-[(4-Chloro-3-methylphenyl)methyl]cyclopropan-1-amine is an organic compound with the molecular formula C11H14ClN. This compound is characterized by a cyclopropane ring attached to an amine group, with a 4-chloro-3-methylphenyl substituent. It is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

The synthesis of 1-[(4-Chloro-3-methylphenyl)methyl]cyclopropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chloro-3-methylbenzyl chloride and cyclopropylamine.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the process may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-[(4-Chloro-3-methylphenyl)methyl]cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

    Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). .

Scientific Research Applications

1-[(4-Chloro-3-methylphenyl)methyl]cyclopropan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-[(4-Chloro-3-methylphenyl)methyl]cyclopropan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

1-[(4-Chloro-3-methylphenyl)methyl]cyclopropan-1-amine can be compared with other similar compounds:

    Similar Compounds: Examples include 1-[(4-Chlorophenyl)methyl]cyclopropan-1-amine and 1-[(4-Methylphenyl)methyl]cyclopropan-1-amine.

    Uniqueness: The presence of both the chloro and methyl groups on the phenyl ring imparts unique chemical and biological properties to the compound, distinguishing it from its analogs.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

1-[(4-chloro-3-methylphenyl)methyl]cyclopropan-1-amine

InChI

InChI=1S/C11H14ClN/c1-8-6-9(2-3-10(8)12)7-11(13)4-5-11/h2-3,6H,4-5,7,13H2,1H3

InChI Key

BYQOAVLLCCBHLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC2(CC2)N)Cl

Origin of Product

United States

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